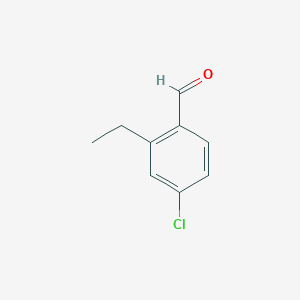

4-Chloro-2-ethyl-benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-ethylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-2-7-5-9(10)4-3-8(7)6-11/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVFVNRMOLMRMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chiral Solvating Agents Csas :in This Approach, a Chiral Solvating Agent is Added to the Nmr Sample of the Racemic Analyte. the Csa Forms Transient, Weak Diastereomeric Complexes with Each Enantiomer, Which Can Lead to Observable Differences in the Chemical Shifts of Certain Protons. the Enantiomeric Excess Can Be Determined by Integrating the Resolved Signals. Lanthanide Based Chiral Shift Reagents Can Also Be Used to Induce Separation of Enantiomeric Signals.

Table 2: Representative ¹H NMR Data for Diastereomers formed with a Chiral Derivatizing Agent

| Diastereomer | Proton | Chemical Shift (δ, ppm) | Integration |

| Diastereomer 1 (from R-enantiomer) | H_a | 7.35 | 1.00 |

| Diastereomer 2 (from S-enantiomer) | H_a' | 7.32 | 0.95 |

Note: The chemical shifts are hypothetical and serve to illustrate the principle. The specific proton (H_a) and the magnitude of the chemical shift difference (Δδ) would depend on the specific derivative and the CDA used.

The choice between chromatographic and spectroscopic methods often depends on the nature of the analyte, the availability of instrumentation, and the need for preparative-scale separation. While chiral HPLC can provide both analytical and preparative separation, NMR methods are often faster for a rapid determination of enantiomeric excess without the need for extensive method development. However, the signals in NMR may not always be sufficiently resolved, and the derivatization process itself must be free of kinetic resolution.

Derivatization Strategies and Analog Design from 4 Chloro 2 Ethyl Benzaldehyde

Synthesis of Heterocyclic Compounds from 4-Chloro-2-ethyl-benzaldehyde

The aldehyde functionality of this compound provides a reactive handle for the construction of various heterocyclic rings, which are prominent motifs in many biologically active molecules.

Formation of Oxazoline (B21484) Derivatives

Oxazolines are a class of five-membered heterocyclic compounds with significant applications in medicinal chemistry and as chiral ligands in asymmetric synthesis. The synthesis of 2-oxazolines can be achieved through the reaction of aldehydes with 2-amino alcohols. wikipedia.org

A plausible synthetic route to the target molecule, 4-(4-Chloro-2-ethyl-phenyl)-4,5-dihydro-oxazol-2-ylamine, involves a multi-step process commencing with the reaction of this compound with a suitable 2-amino alcohol, such as 2-aminoethanol. This initial reaction would form an intermediate oxazolidine, which can then be oxidized to the corresponding oxazoline. wikipedia.org

Stereoselective Synthesis of Chiral Derivatives

The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure compounds, which often exhibit distinct biological activities. Chiral auxiliaries are frequently employed to control the stereochemical outcome of a reaction. These are chiral molecules that are temporarily incorporated into the substrate, direct the stereoselective formation of a new chiral center, and are subsequently removed. wikipedia.orgsigmaaldrich.com

In the context of this compound, a chiral auxiliary, such as a chiral amino alcohol, could be used in the formation of an oxazoline. The inherent chirality of the auxiliary would guide the stereoselective addition to the aldehyde, resulting in the formation of a specific diastereomer. Subsequent removal of the chiral auxiliary would then yield an enantiomerically enriched product. The choice of the chiral auxiliary is critical in achieving high diastereoselectivity. wikipedia.orguwaterloo.caosi.lv

Structural Modifications and Analog Generation from this compound

Systematic structural modifications of this compound can provide valuable insights into how different substituents influence the chemical and biological properties of the resulting analogs.

Alterations to the Ethyl Group at the Benzene (B151609) Ring

Modifications to the ethyl group at the 2-position of the benzene ring can be explored to understand its steric and electronic contributions. While specific literature on the direct modification of the ethyl group on this compound is scarce, general synthetic methodologies for the introduction and modification of alkyl side chains on aromatic rings are well-established.

For instance, Friedel-Crafts alkylation or acylation followed by reduction are common methods to introduce alkyl groups onto a benzene ring. byjus.com To generate analogs with altered ethyl groups, one could start from a different precursor, such as a (4-chloro-2-formylphenyl)ethanone, which could then be subjected to various transformations at the acetyl group before or after further derivatization of the aldehyde. Another approach could involve the oxidation of the ethyl group to an acetyl group, which then provides a handle for a wider range of chemical transformations. weebly.com

| Starting Material | Reagents and Conditions | Product |

| This compound | Oxidation (e.g., KMnO4, CrO3) | 2-Acetyl-4-chlorobenzoic acid |

| 2-Bromo-4-chlorotoluene | 1. Mg, THF; 2. Acetaldehyde; 3. Oxidation | 1-(2-Bromo-4-chlorophenyl)ethan-1-ol -> 2-Acetyl-5-chlorobenzaldehyde |

Table 1: Potential Reactions for Altering the Ethyl Group

Systematic Variations in Halogen Substitution

The nature and position of the halogen substituent on the benzaldehyde (B42025) ring can significantly impact its reactivity and the properties of its derivatives. The reactivity of halobenzenes in electrophilic aromatic substitution is influenced by the interplay of the inductive and resonance effects of the halogen. quora.com Generally, electron-withdrawing groups on the benzene ring decrease the electron density of the carbonyl group, thereby increasing its electrophilicity. reddit.com

The synthesis of analogs of this compound with different halogens (Fluorine, Bromine, Iodine) at the 4-position would allow for a systematic study of these effects.

4-Fluoro-2-ethyl-benzaldehyde: The synthesis of fluorinated benzaldehydes can be achieved through various methods, including the Schiemann reaction or by starting from fluorinated precursors. innospk.comprepchem.com

4-Bromo-2-ethyl-benzaldehyde: This analog can be synthesized from 4-bromo-2-ethyl-1-iodobenzene (B69907) via a lithium-halogen exchange followed by formylation with N,N-dimethylformamide (DMF). chemicalbook.comchemicalbook.com

4-Iodo-2-ethyl-benzaldehyde: The synthesis of iodinated benzaldehydes can be accomplished through methods such as the iodination of the corresponding benzaldehyde or by starting from an iodinated precursor. guidechem.commdma.ch

| Halogen | Synthesis Method | Reference |

| Fluorine | From fluorinated aromatic precursors | innospk.com |

| Bromine | Lithium-halogen exchange of 4-bromo-2-ethyl-1-iodobenzene followed by formylation | chemicalbook.comchemicalbook.com |

| Iodine | From iodinated precursors | guidechem.commdma.ch |

Table 2: Synthetic Approaches to Halogenated Analogs

The comparative reactivity of these halogenated analogs in subsequent derivatization reactions would provide valuable data on the electronic effects of the halogen substituent. For instance, the rate of oxazoline formation could be compared to understand how the electron-withdrawing nature of the halogen influences the electrophilicity of the aldehyde carbonyl group. It is generally expected that the reactivity towards nucleophilic attack at the carbonyl carbon would increase with the electron-withdrawing strength of the halogen (F > Cl > Br > I). reddit.com

High-Throughput Synthesis and Combinatorial Approaches for Derivative Libraries

High-throughput synthesis (HTS) and combinatorial chemistry are powerful platforms for accelerating the drug discovery process. These approaches allow for the parallel synthesis of a multitude of distinct but structurally related compounds from a common scaffold, such as this compound. The underlying principle is to systematically vary the reactants that are combined with the starting aldehyde, thereby generating a library of derivatives with diverse physicochemical properties. This rapid generation of compound libraries is crucial for screening against biological targets to identify potential lead compounds.

A variety of synthetic strategies are amenable to high-throughput and combinatorial formats, with multi-component reactions being particularly well-suited. These reactions, where three or more reactants combine in a single step to form a complex product, are highly efficient and atom-economical. For

Advanced Spectroscopic and Spectrometric Characterization in Research on 4 Chloro 2 Ethyl Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR: A ¹H NMR spectrum of 4-Chloro-2-ethyl-benzaldehyde would be expected to show distinct signals for the aldehyde proton, the aromatic protons, and the protons of the ethyl group.

Aldehyde Proton (-CHO): A singlet is anticipated in the downfield region, typically between 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group.

Aromatic Protons: The three protons on the benzene (B151609) ring would appear in the aromatic region (approximately 7.0-8.0 ppm). Their specific chemical shifts and coupling patterns (doublets or doublet of doublets) would be dictated by their positions relative to the electron-withdrawing chloro and aldehyde groups and the electron-donating ethyl group.

Ethyl Group (-CH₂CH₃): This group would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern due to spin-spin coupling. The methylene quartet would be expected around 2.6-3.0 ppm, while the methyl triplet would be further upfield, around 1.2-1.5 ppm.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would reveal the number of unique carbon environments. For this compound, nine distinct signals would be expected:

Carbonyl Carbon (-CHO): A highly deshielded signal between 190 and 200 ppm.

Aromatic Carbons: Six signals in the range of 120-150 ppm. The carbons directly attached to the chloro, ethyl, and aldehyde groups (C1, C2, C4) would have distinct chemical shifts influenced by the substituents.

Ethyl Group Carbons (-CH₂CH₃): Two signals in the aliphatic region, with the -CH₂ carbon appearing further downfield (approx. 25-35 ppm) than the -CH₃ carbon (approx. 10-20 ppm).

Predicted ¹H and ¹³C NMR Data Table (Note: The following table is a prediction based on established principles and data from similar compounds, as experimental data is unavailable.)

Table 1: Predicted NMR Data for this compound| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CHO | 9.5 - 10.5 (s) | 190 - 200 |

| C1-H | - | 135 - 140 |

| C2-H | - | 140 - 145 |

| C3-H | 7.2 - 7.4 (d) | 128 - 132 |

| C4-H | - | 138 - 142 |

| C5-H | 7.4 - 7.6 (dd) | 130 - 134 |

| C6-H | 7.7 - 7.9 (d) | 126 - 130 |

| -CH₂- | 2.6 - 3.0 (q) | 25 - 35 |

To unambiguously assign the proton and carbon signals, 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the methylene and methyl protons of the ethyl group, and among the coupled aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It would be crucial for assigning quaternary carbons (like C1, C2, and C4) by observing correlations from nearby protons (e.g., aldehyde proton to C1 and C6; ethyl methylene protons to C1, C2, and C3).

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR spectrum of this compound would be dominated by several key absorption bands.

C=O Stretch: A strong, sharp band between 1690 and 1715 cm⁻¹ is characteristic of an aromatic aldehyde carbonyl group.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group would be found just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The aldehyde C-H stretch typically shows two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

C=C Aromatic Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

C-Cl Stretch: A strong band in the fingerprint region, typically between 700 and 850 cm⁻¹, indicative of a para-substituted chlorobenzene (B131634) derivative.

Raman spectroscopy would provide complementary information, often showing strong signals for the symmetric aromatic ring breathing modes and C=C stretches, which may be weak in the IR spectrum.

Expected Vibrational Frequencies Table Table 2: Expected Characteristic IR Frequencies for this compound

| Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aldehyde C-H Stretch | ~2820 and ~2720 | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Carbonyl C=O Stretch | 1690 - 1715 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (C₉H₉ClO), the expected molecular weight is approximately 168.03 g/mol for the ³⁵Cl isotope and 170.03 g/mol for the ³⁷Cl isotope.

The mass spectrum would show a molecular ion peak (M⁺) cluster at m/z 168 and 170, with a characteristic ~3:1 intensity ratio due to the natural abundance of chlorine isotopes. Key fragmentation pathways would likely include:

Loss of H·: A significant peak at M-1 (m/z 167/169) corresponding to the stable acylium ion.

Loss of CHO·: A peak at M-29 (m/z 139/141) from the cleavage of the aldehyde group.

Loss of Cl·: A peak at M-35 (m/z 133).

Loss of C₂H₅· (ethyl radical): A peak at M-29 (m/z 139/141), which would overlap with the loss of the formyl radical. A more likely fragmentation for the ethyl group would be the loss of ethylene (B1197577) (C₂H₄) via a McLafferty-type rearrangement if sterically feasible, or cleavage to give other characteristic fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic aldehydes typically exhibit two main absorption bands:

π → π* transition: A strong absorption band, usually below 250 nm, associated with the aromatic system.

n → π* transition: A weaker, longer-wavelength absorption band (around 280-330 nm) resulting from the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. The presence of the chloro and ethyl substituents on the benzaldehyde (B42025) core would cause a bathochromic (red) shift in these absorptions compared to unsubstituted benzaldehyde.

Chromatographic and Spectroscopic Methods for Enantiomeric Purity Assessment of Chiral Derivatives

The determination of enantiomeric purity is a critical aspect of stereoselective synthesis. In the context of chiral derivatives originating from this compound, a range of chromatographic and spectroscopic methods are employed to quantify the enantiomeric excess (e.e.) and confirm the stereochemical outcome of asymmetric reactions. These methods are fundamental in research for validating the efficacy of chiral catalysts, auxiliaries, or reagents used in the synthesis of enantiomerically enriched compounds.

The primary techniques for assessing enantiomeric purity can be broadly categorized into chromatographic separations, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases (CSPs), and spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating or derivatizing agents.

Chromatographic Methods: Chiral HPLC and GC

Chiral High-Performance Liquid Chromatography (HPLC) stands as a powerful and widely used technique for the separation and quantification of enantiomers. The principle lies in the differential interaction of the enantiomeric analytes with a chiral stationary phase (CSP). These CSPs are themselves enantiomerically pure and create a transient diastereomeric association with the enantiomers of the analyte, leading to different retention times.

For the chiral derivatives of this compound, the selection of an appropriate CSP is crucial and is often determined empirically. Common classes of CSPs that could be applicable include:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) coated or immobilized on a silica (B1680970) support are among the most versatile and widely used CSPs. They offer a broad range of enantioselectivity for various classes of compounds through a combination of interactions including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.

Pirkle-type CSPs: These are based on small chiral molecules covalently bonded to the silica surface and operate on the principle of π-π interactions, hydrogen bonding, and steric hindrance.

Cyclodextrin-based CSPs: These utilize the chiral cavity of cyclodextrins to form inclusion complexes with the enantiomers, with separation based on the differential stability of these complexes.

The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomeric peaks. The enantiomeric excess is then calculated from the integrated peak areas of the two enantiomers in the chromatogram.

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Purity Assessment

| Parameter | Typical Value/Condition |

| Column | Chiralpak® AD-H, Chiralcel® OD-H, or similar polysaccharide-based column |

| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Note: This table represents typical starting conditions for method development. The optimal conditions would need to be determined experimentally for each specific chiral derivative of this compound.

Chiral Gas Chromatography (GC) is another valuable technique, particularly for volatile and thermally stable chiral derivatives. Similar to chiral HPLC, it employs a capillary column coated with a chiral stationary phase. Cyclodextrin derivatives are common CSPs in chiral GC.

Spectroscopic Methods: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for determining enantiomeric purity, often without the need for physical separation of the enantiomers. This is achieved by converting the enantiomers into diastereomers in situ through the use of a chiral auxiliary.

Computational Chemistry and Theoretical Investigations of 4 Chloro 2 Ethyl Benzaldehyde

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to exploring the electronic characteristics of 4-Chloro-2-ethyl-benzaldehyde. By solving approximations of the Schrödinger equation, these methods provide detailed insights into how electrons are distributed within the molecule and how this distribution governs its physical and chemical behavior. DFT methods, particularly with hybrid functionals like B3LYP, are commonly employed for studying substituted benzaldehydes, providing reliable results for geometries, vibrational frequencies, and electronic properties. ijaresm.comresearchgate.netmdpi.com

According to Molecular Orbital (MO) theory, the atomic orbitals of the constituent atoms in this compound combine to form a new set of molecular orbitals that extend over the entire molecule. These orbitals, which include bonding (σ and π) and antibonding (σ* and π*) types, define the electronic structure.

The electron density distribution is not uniform across the molecule due to the presence of various substituents on the benzene (B151609) ring.

Aldehyde Group (-CHO): The oxygen atom is highly electronegative, pulling electron density from the carbonyl carbon. This makes the carbonyl carbon electrophilic and the oxygen nucleophilic.

Chlorine Atom (-Cl): As an electronegative atom, chlorine withdraws electron density from the aromatic ring through the sigma bond (inductive effect). However, its lone pairs can donate electron density back into the ring's pi system (resonance effect). Typically, for halogens, the inductive withdrawal effect is dominant.

Ethyl Group (-CH₂CH₃): This alkyl group is electron-donating through an inductive effect, pushing electron density into the aromatic ring.

The interplay of these effects results in a complex electron density map. The aldehyde and chloro groups tend to decrease electron density on the ring, particularly at the ortho and para positions relative to themselves, while the ethyl group increases it. Computational methods like Natural Bond Orbital (NBO) analysis can quantify this charge distribution and the stabilization energies associated with electron delocalization. conicet.gov.ar

Frontier Molecular Orbital (FMO) theory is a powerful concept within computational chemistry that simplifies reactivity predictions by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgyoutube.com

HOMO: This is the outermost orbital containing electrons and acts as the electron donor. Regions of the molecule with a high HOMO density are susceptible to attack by electrophiles.

LUMO: This is the innermost orbital without electrons and acts as the electron acceptor. Regions with high LUMO density are the most likely sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests that the molecule is more easily excited and therefore more reactive. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO is anticipated to be concentrated on the electrophilic carbonyl carbon of the aldehyde group. This suggests that electrophilic attacks will favor the ring, while nucleophilic attacks will target the aldehyde carbon. youtube.compressbooks.pub

Below is an illustrative table of FMO properties for this compound, based on typical values obtained for similar molecules using DFT calculations.

| Parameter | Calculated Value (Illustrative) | Implication |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the outermost electrons; relates to ionization potential. |

| LUMO Energy | -1.8 eV | Energy of the lowest empty state; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates high kinetic stability and moderate reactivity. mdpi.com |

Conformational Analysis and Potential Energy Surface Exploration

The structure of this compound is not rigid; it can adopt various spatial arrangements, or conformations, due to rotation around its single bonds. Conformational analysis aims to identify the most stable of these arrangements (energy minima) and the energy barriers required to transition between them. youtube.comyoutube.com This is achieved by exploring the molecule's Potential Energy Surface (PES), a multidimensional surface that relates the molecule's energy to its geometry. researchgate.netmuni.cz

For this compound, two key rotational degrees of freedom exist:

Rotation around the single bond connecting the aldehyde group to the benzene ring.

Rotation around the single bond connecting the ethyl group to the benzene ring.

Computational methods can systematically rotate these bonds and calculate the energy at each step, a process known as a PES scan. researchgate.net The results typically show that planar conformations, where the aldehyde group lies in the plane of the benzene ring, are the most stable due to favorable conjugation. researchgate.net The ethyl group's rotation will also have stable conformers that minimize steric hindrance with the adjacent aldehyde group. The energy maxima on the PES correspond to transition states for rotation, where steric repulsion is maximized. youtube.com

The following table presents hypothetical relative energies for different conformers, illustrating the expected energetic landscape.

| Conformer Description | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| Planar Aldehyde, Staggered Ethyl | 0.00 | Global Minimum (Most Stable) |

| Planar Aldehyde, Eclipsed Ethyl | 2.5 | Local Minimum |

| Perpendicular Aldehyde, Staggered Ethyl | 5.0 | Rotational Transition State |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is an indispensable tool for investigating the detailed pathways of chemical reactions. rsc.org By mapping the energetic profile from reactants to products, it is possible to identify key intermediates and transition states, providing a complete picture of the reaction mechanism.

A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest energy point on the lowest energy path between reactants and products. ucsb.edu It is an unstable, fleeting structure that cannot be isolated experimentally but can be precisely located and characterized using quantum chemical calculations. A key feature of a TS is that it has exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate that transforms reactants into products. researchgate.net

For a typical reaction of this compound, such as the nucleophilic addition of a cyanide ion (CN⁻) to the carbonyl carbon, computational modeling can determine the geometry of the TS. pressbooks.pubresearchgate.net The calculation would show the C-CN bond being partially formed while the C=O double bond is partially broken. The geometry would shift from the trigonal planar arrangement of the aldehyde carbon towards a tetrahedral structure. pressbooks.pub

Once the structures of the reactants, transition state, and products have been optimized, their energies can be used to calculate key kinetic and thermodynamic parameters that govern the reaction. mdpi.comrsc.org

Kinetic Parameters: The primary kinetic parameter is the activation energy (Ea or ΔG‡), calculated as the energy difference between the transition state and the reactants. nih.govacs.org According to transition state theory, a lower activation energy corresponds to a faster reaction rate.

The table below provides illustrative thermodynamic and kinetic data for the hypothetical nucleophilic addition of cyanide to this compound.

| Parameter | Calculated Value (Illustrative) | Interpretation |

|---|---|---|

| Activation Energy (ΔG‡) | +12.5 kcal/mol | Indicates a moderately fast reaction at room temperature. nih.gov |

| Enthalpy of Reaction (ΔH) | -18.0 kcal/mol | The reaction is exothermic (releases heat). |

| Gibbs Free Energy of Reaction (ΔG) | -15.5 kcal/mol | The reaction is spontaneous and favors product formation. mdpi.com |

Structure-Reactivity Relationship Studies: A Computational Perspective

The reactivity of this compound is intrinsically linked to its molecular structure, particularly the electronic effects of the chloro, ethyl, and aldehyde functional groups attached to the benzene ring. Computational methods, such as Density Functional Theory (DFT), are instrumental in elucidating these relationships by modeling the molecule's geometry, electron distribution, and molecular orbitals.

The presence of the electron-withdrawing chloro group at the para position and the electron-donating ethyl group at the ortho position, relative to the aldehyde group, creates a nuanced electronic environment. The aldehyde group itself is a meta-director and deactivating, further influencing the molecule's reactivity.

Molecular Geometry and Electronic Distribution

The first step in a computational study is the optimization of the molecule's geometry to find its most stable conformation. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the aldehyde and ethyl groups relative to the benzene ring.

The following table presents hypothetical, yet plausible, optimized geometric parameters for this compound, based on typical values for substituted benzaldehydes calculated using DFT methods.

| Parameter | Value |

|---|---|

| C=O Bond Length (Aldehyde) | ~1.21 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-C Bond Length (Aromatic Ring) | ~1.39 - 1.41 Å |

| C-C Bond Angle (Benzene Ring) | ~118° - 121° |

| O=C-H Bond Angle (Aldehyde) | ~120° |

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and its behavior in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity. A smaller gap suggests that the molecule is more reactive.

In this compound, the HOMO is expected to be localized primarily on the benzene ring and the ethyl group, which are the more electron-rich parts of the molecule. Conversely, the LUMO is likely to be centered on the electron-deficient aldehyde group and the carbon atom attached to the chlorine atom. This distribution indicates that the molecule would act as an electron donor from the ring and as an electron acceptor at the aldehyde group.

The following table provides illustrative values for the HOMO and LUMO energies and the energy gap for this compound.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

Molecular Electrostatic Potential (MEP) Map

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites of electrophilic and nucleophilic attack. In an MEP map of this compound, the regions of negative electrostatic potential (typically colored red or yellow) would be concentrated around the electronegative oxygen atom of the aldehyde group and the chlorine atom. These areas are susceptible to electrophilic attack.

Conversely, the regions of positive electrostatic potential (colored blue) would be located around the hydrogen atoms, particularly the aldehyde hydrogen and the hydrogens of the ethyl group. These sites are prone to nucleophilic attack. The aromatic ring would exhibit a gradient of electron density due to the competing effects of the attached functional groups.

Reactivity Descriptors

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A lower hardness value indicates higher reactivity.

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule.

The following table presents hypothetical values for these reactivity descriptors for this compound.

| Reactivity Descriptor | Value (eV) |

|---|---|

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

| Global Electrophilicity Index (ω) | 3.66 |

Applications of 4 Chloro 2 Ethyl Benzaldehyde As a Key Synthetic Intermediate

Role in the Total Synthesis of Complex Natural Products or Bioactive Compounds

While there is limited information on the use of 4-Chloro-2-ethyl-benzaldehyde in the total synthesis of complex natural products, its application as a key intermediate in the synthesis of bioactive compounds has been reported. A notable example is its use in the preparation of (RS)-4-(4-Chloro-2-ethyl-phenyl)-4,5-dihydro-oxazol-2-ylamine, a ligand for the Trace Amine-Associated Receptor 1 (TAAR1) dyestuffintermediates.com. TAAR1 is a G-protein coupled receptor involved in neuromodulatory systems in the brain, making its ligands potential therapeutic agents for various neurological and psychiatric disorders mdpi.comnih.govmdpi.comresearchgate.netgoogle.com.

The synthesis of this bioactive compound highlights the importance of this compound as a building block for introducing the specific 4-chloro-2-ethylphenyl moiety into the final target molecule. The aldehyde functional group provides a reactive handle for the construction of the heterocyclic core of the TAAR1 ligand dyestuffintermediates.com.

Table 1: Bioactive Compound Synthesized from this compound

| Starting Material | Bioactive Product | Biological Target |

|---|

Utilization in the Construction of Diverse Organic Scaffolds and Heterocyclic Systems

The primary documented application of this compound in the construction of heterocyclic systems is in the synthesis of 2-aminooxazolines dyestuffintermediates.com. The synthesis of (RS)-4-(4-Chloro-2-ethyl-phenyl)-4,5-dihydro-oxazol-2-ylamine from this compound proceeds through a multi-step sequence, demonstrating the utility of the aldehyde in forming the oxazoline (B21484) ring system. This transformation is a key step in building the final bioactive molecule dyestuffintermediates.com.

The general reactivity of the aldehyde group in substituted benzaldehydes allows for their participation in a variety of cyclization and condensation reactions to form diverse heterocyclic scaffolds. For instance, related chlorobenzaldehydes are known to react with various nucleophiles to form heterocycles such as benzoxazoles and Schiff base complexes mdpi.comresearchgate.net. While specific examples with this compound are not widely reported, its chemical nature suggests potential for similar reactivity in the hands of synthetic chemists.

Table 2: Heterocyclic System Derived from this compound

| Intermediate | Heterocyclic System | Synthetic Application |

|---|

Precursor in the Development of Advanced Functional Materials (e.g., Polymers, Dyes)

Currently, there is a lack of specific published research detailing the use of this compound as a direct precursor in the synthesis of advanced functional materials such as polymers and dyes. However, the broader class of benzaldehyde (B42025) derivatives finds application in these areas. For example, a structurally related compound, 4-((2-Chloroethyl)(ethyl)amino)-2-methylbenzaldehyde, is listed as a dye intermediate dyestuffintermediates.com. This suggests that benzaldehydes with similar substitution patterns have the potential to be utilized in the synthesis of chromophores. The aldehyde group can participate in condensation reactions to form conjugated systems characteristic of many dyes.

In the field of polymer science, benzaldehydes can be copolymerized with other monomers, such as vinyl ethers, to create well-defined alternating copolymers acs.org. While this compound has not been specifically reported in this context, its structure is amenable to such polymerizations. Metal-organic frameworks (MOFs), a class of porous polymers, also utilize organic linkers that can be derived from substituted aldehydes, although specific use of this compound has not been documented wikipedia.org.

Ligand and Catalyst Design Employing this compound Derivatives

The application of this compound derivatives in ligand and catalyst design is not extensively documented in the scientific literature. However, the fundamental chemistry of benzaldehydes allows for their conversion into various structures that are commonly used as ligands for metal catalysts. For instance, the formation of Schiff bases from aldehydes is a common strategy for synthesizing ligands researchgate.net. These Schiff base ligands can then coordinate with various metal centers to form catalysts for a range of organic transformations.

Future Research Directions and Concluding Perspectives on 4 Chloro 2 Ethyl Benzaldehyde

Emerging Methodologies for Efficient and Selective Synthesis

While established methods for the synthesis of substituted benzaldehydes exist, emerging methodologies are continuously being developed to enhance efficiency, selectivity, and sustainability. Future research in the synthesis of 4-Chloro-2-ethyl-benzaldehyde is likely to move towards one-pot procedures and catalytic C-H functionalization.

One promising approach is the two-step, one-pot reduction/cross-coupling procedure starting from Weinreb amides. acs.orgrug.nlresearchgate.netacs.org This method utilizes a stable aluminum hemiaminal as a tetrahedral intermediate, which acts as a masked aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents. acs.orgrug.nlresearchgate.netacs.org This strategy could provide a direct and efficient route to this compound and its derivatives. Another avenue of exploration is the development of straight-through processes, which minimize intermediate isolation and purification steps, leading to higher yields and reduced waste. google.com For instance, a process for alkoxy-substituted benzaldehydes using a single solvent in a straight-through manner has been reported, and similar principles could be applied to the synthesis of this compound. google.com

Furthermore, iridium(III)-catalyzed ortho C-H alkylations of aromatic aldehydes present a modern and atom-economical approach. researchgate.net Investigating the application of such catalytic systems for the direct introduction of the ethyl group onto a 4-chlorobenzaldehyde scaffold could represent a significant advancement.

| Sustainability | Generates more waste | Reduced waste generation, aligning with green chemistry principles |

Exploration of Untapped Reactivity Modes and Novel Transformations

The aldehyde functional group in this compound is a versatile handle for a wide array of chemical transformations. While classical reactions such as oxidation to the corresponding benzoic acid are well-understood, future research will likely focus on uncovering novel reactivity patterns. researchgate.net

One area of interest is the exploration of its participation in Knoevenagel condensations with various active methylene (B1212753) compounds under solvent-free conditions, which is an environmentally friendly approach to carbon-carbon bond formation. researchgate.netscielo.br The unique electronic and steric environment provided by the chloro and ethyl substituents could lead to unexpected reactivity and selectivity in such transformations.

Furthermore, the potential for this compound to act as a substrate in novel catalytic cycles is a promising research direction. For instance, its behavior in reactions involving transition metal catalysis, such as cross-coupling reactions where the aldehyde itself directs the functionalization of the aromatic ring, warrants investigation. The reactivity of related ortho-chlorobenzaldehydes in various chemical reactions, including electrophilic aromatic substitution and nucleophilic addition, suggests that this compound could exhibit interesting and useful chemical behavior. atamanchemicals.com

Potential for Asymmetric Synthesis and Stereocontrol with this compound

The aldehyde group of this compound presents an opportunity for the construction of chiral centers, a cornerstone of modern medicinal and materials chemistry. uwindsor.ca Future research is expected to delve into the development of asymmetric transformations where this aldehyde serves as a key building block.

The principles of asymmetric synthesis, where an achiral unit is converted into a chiral unit with a preference for one stereoisomer, can be applied to reactions involving the carbonyl group of this compound. uwindsor.ca For example, asymmetric aldol reactions, allylation reactions, and other nucleophilic additions to the aldehyde could be achieved using chiral catalysts or auxiliaries. The study of stereocontrol in reactions of γ-substituted α,β-unsaturated aldehydes provides insights into how stereochemistry can be controlled in reactions involving aldehydes. acs.org Similar strategies could be developed for this compound.

The development of organocatalytic and metal-catalyzed asymmetric methods will be crucial. For instance, chiral N-heterocyclic carbene (NHC) catalysts have been used in the enantioselective reduction of imines, and similar catalytic systems could be explored for reactions with this compound. researchgate.net The synthesis of optically active organoselenium compounds through asymmetric reactions highlights the diverse strategies available for creating chiral molecules. nih.gov

Integration into Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer a powerful tool for the rapid construction of complex molecules. researchgate.net The integration of this compound into MCRs is a promising avenue for future research. For example, a one-pot four-component reaction involving 4-chlorobenzaldehyde has been reported, suggesting the feasibility of using this compound in similar transformations to generate diverse molecular scaffolds. researchgate.net

Cascade reactions, also known as tandem or domino reactions, where a series of intramolecular transformations occur sequentially in a single synthetic operation, represent another area of significant potential. liberty.edunih.gov Chemo-enzymatic cascade reactions, which combine the advantages of chemical and biological catalysis, are particularly attractive for the synthesis of complex molecules. mdpi.comacs.org Future work could explore the use of this compound as a substrate in such cascades to produce valuable fine chemicals and pharmaceutical intermediates. The development of organocatalytic cascade reactions, such as the synthesis of enantioenriched tetrasubstituted cyclohexene carbaldehydes, demonstrates the power of this approach in creating molecular complexity. researchgate.net

Broader Impact and Interdisciplinary Research Opportunities in Chemical Synthesis

The unique substitution pattern of this compound makes it a valuable intermediate for a range of applications, creating opportunities for interdisciplinary research. In medicinal chemistry, substituted benzaldehydes are important precursors for the synthesis of biologically active compounds. google.com For example, novel sulfonamide derivatives with anticancer and radiosensitizing properties have been synthesized from related starting materials. nih.gov The structural motifs present in this compound could be incorporated into new drug candidates. The future of medicinal chemistry relies on the development of new synthetic methodologies and the exploration of novel chemical space, where this compound could play a role. nih.gov

In materials science, functionalized aromatic aldehydes can be used as building blocks for the synthesis of novel polymers, dyes, and organic electronic materials. The chemical functionalization of 2D materials is an emerging field where molecules like this compound could be used to tune the properties of these materials for applications in electronics, sensing, and catalysis. european-mrs.com

Furthermore, the fragrance and flavor industry often utilizes substituted benzaldehydes. Investigating the olfactory properties of derivatives of this compound could lead to the discovery of new fragrance ingredients. The principles of green chemistry are also becoming increasingly important, and the development of sustainable synthetic routes to and from this compound will be a key focus. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloro-2-ethyl-benzaldehyde, and how do reaction conditions influence yield and purity?

- Methodology :

- Friedel-Crafts alkylation : Ethylation of 4-chlorobenzaldehyde using ethyl chloride in the presence of AlCl₃ (Lewis acid). Monitor temperature (0–5°C) to minimize side reactions like polyalkylation .

- Oxidative methods : Conversion of 4-chloro-2-ethyl-benzyl alcohol using MnO₂ or PCC in anhydrous solvents (e.g., CH₂Cl₂). Yields vary (60–85%) based on solvent polarity and reaction time .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to achieve >95% purity. GC-MS or HPLC analysis is recommended for purity validation .

Q. How can spectroscopic data (NMR, IR) be interpreted to confirm the structure of this compound?

- Key spectral markers :

- ¹H NMR : Aldehyde proton at δ 9.8–10.2 ppm (singlet); ethyl group signals (δ 1.2–1.4 ppm, triplet for CH₃; δ 2.5–2.7 ppm, quartet for CH₂). Aromatic protons show splitting patterns consistent with substitution at the 2- and 4-positions .

- IR : Strong C=O stretch at ~1700 cm⁻¹; C-Cl stretch at 750–800 cm⁻¹. Absence of OH stretches (if alcohol precursor is fully oxidized) .

- Contradiction resolution : Discrepancies in peak splitting (e.g., aromatic protons) may arise from solvent effects or impurities. Compare data with CAS Common Chemistry entries .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular geometry of this compound derivatives?

- Experimental design :

- Grow crystals via slow evaporation (e.g., ethanol/chloroform mixtures).

- Use SHELXL for refinement, leveraging high-resolution data (R-factor < 0.05).

- Analyze bond angles (e.g., C-Cl bond length ~1.74 Å) and torsional angles of the ethyl group to confirm steric effects on conformation .

Q. What strategies optimize the regioselective functionalization of this compound for medicinal chemistry applications?

- Methodology :

- Electrophilic substitution : Direct bromination (Br₂/FeBr₃) at the para position relative to the ethyl group (yield ~70%).

- Nucleophilic aromatic substitution : Replace chlorine with amines (e.g., NH₃/EtOH under reflux) for pharmacophore development .

- Analytical validation : Use LC-MS to track reaction progress and HRMS to confirm molecular formulae of derivatives.

Q. How do electronic effects of the chloro and ethyl substituents influence the reactivity of this compound in organometallic reactions?

- Mechanistic insights :

- The electron-withdrawing Cl group activates the aldehyde for nucleophilic attack (e.g., Grignard reagents), while the electron-donating ethyl group stabilizes intermediates via hyperconjugation.

- Kinetic studies : Monitor reactions via in situ FTIR or Raman spectroscopy. Compare Hammett σ values for substituent effects .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.